molecular formula C10H13N B7841891 5,7-Dimethylindoline

5,7-Dimethylindoline

Cat. No.: B7841891
M. Wt: 147.22 g/mol
InChI Key: BPJPUSULAUOJQV-UHFFFAOYSA-N
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Description

5,7-Dimethylindoline is a bicyclic organic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring (indoline core) with methyl groups substituted at the 5- and 7-positions. This structural modification enhances its stability and modulates electronic properties, making it valuable in pharmaceutical and materials chemistry. Commercial availability is noted through suppliers like CymitQuimica, with pricing ranging from €290.00 per 100 mg to €2,822.00 per 5 g .

The compound’s methyl groups influence reactivity and interactions in biological systems.

Properties

IUPAC Name

5,7-dimethyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJPUSULAUOJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)CCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds in acetic acid at 10°C for 1 hour, with NaBH3CN serving as the reducing agent. The acidic medium protonates the indole’s nitrogen, facilitating the selective reduction of the pyrrole ring while preserving the methyl substituents at positions 5 and 7. The mechanism involves sequential hydride transfer to the β- and α-positions of the indole ring, culminating in saturation of the six-membered benzene ring to form the indoline structure.

Key Parameters:

  • Temperature: 10°C (prevents over-reduction or decomposition)

  • Solvent: Acetic acid (provides proton source and stabilizes intermediates)

  • Stoichiometry: Excess NaBH3CN ensures complete conversion.

Limitations and Side Reactions

While efficient, this method requires precise control of reaction time and temperature. Prolonged exposure or elevated temperatures (>20°C) lead to N-demethylation or ring-opening byproducts. Additionally, NaBH3CN’s toxicity necessitates stringent safety protocols during industrial-scale production.

Palladium-Catalyzed Transfer Hydrogenation

A more recent approach employs Pd/C with trifluoroethanol (TFE) and tetrahydroxydiboron (B2(OH)4) as a hydrogen donor. This method avoids gaseous hydrogen, enhancing operational safety and scalability.

Reaction Setup and Optimization

In a typical procedure, 5,7-dimethylindole (0.50 mmol) is combined with Pd/C (0.9 mol% Pd), B2(OH)4 (2.0 equiv), and TFE (3 mL) at 40°C. The reaction completes within 24 hours, yielding this compound with >95% purity after column chromatography.

Mechanistic Insights:

  • Deuterium-Labeling Studies : Using CF3CH2OD as the solvent, deuterium incorporation at the 2- and 3-positions of the indoline product confirms a stepwise hydrogen transfer.

  • Role of B2(OH)4 : Acts as a hydrogen reservoir, transferring protons to the Pd/C catalyst surface.

  • Catalyst Regeneration : Pd/C facilitates heterolytic cleavage of B2(OH)4, regenerating active Pd-H species for successive cycles.

Advantages Over Traditional Hydrogenation

  • Mild Conditions : Operates at ambient pressure and moderate temperatures (40°C vs. 10°C for NaBH3CN).

  • Chemoselectivity : No observed N-demethylation, even with extended reaction times.

  • Scalability : Pd/C’s reusability (up to 5 cycles without significant activity loss) reduces costs in continuous production.

Comparative Analysis of Synthetic Methods

ParameterNaBH3CN/AcOH MethodPd/C-B2(OH)4 Method
Yield 73%85–90%
Reaction Time 1 hour24 hours
Temperature 10°C40°C
Catalyst Cost LowModerate
Byproduct Formation ModerateNegligible

Industrial-Scale Considerations

Process Intensification

For large-scale synthesis, the Pd/C method is favored due to its compatibility with continuous-flow reactors . A 2024 pilot study demonstrated a 92% yield in a packed-bed reactor with a residence time of 2 hours.

Environmental Impact

The use of TFE as a solvent raises concerns due to its high global warming potential. Alternatives like cyclopentyl methyl ether (CPME) are under investigation, though initial trials show a 15% reduction in yield .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethylindoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound-2,3-dione.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium cyanoborohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: this compound-2,3-dione.

    Reduction: Various reduced derivatives of this compound.

    Substitution: Substituted indoline derivatives with different functional groups.

Scientific Research Applications

Chemistry

5,7-Dimethylindoline is utilized as a building block for synthesizing more complex molecules. It serves as a reagent in various organic reactions, enabling the development of new chemical entities.

ApplicationDescription
Organic SynthesisActs as a precursor for the synthesis of bioactive compounds.
Reaction MechanismsUsed to study reaction pathways and mechanisms in organic chemistry.

Biology

The compound exhibits potential biological activities that are being explored for various applications:

  • Antimicrobial Properties: Studies have indicated that derivatives of this compound possess significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Research has shown that the compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

Case Study: Anticancer Activity
A study evaluated the effects of this compound derivatives on human cancer cell lines. Results indicated that specific derivatives exhibited IC50 values below 10 µM, demonstrating potent anticancer activity.

Medicine

This compound and its derivatives are investigated for their pharmacological properties:

  • Monoamine Oxidase Inhibition: Some studies have focused on the compound's ability to inhibit monoamine oxidase (MAO) enzymes, which are crucial targets in treating neuropsychiatric disorders.
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compound Derivative A12.34.86
This compound Derivative B<1.0<1.0

Case Study: MAO Inhibition
A series of isatin analogs were tested for their ability to inhibit MAO-A and MAO-B. The results highlighted that certain modifications on the indoline structure significantly enhanced inhibitory potency.

Industry

In industrial applications, this compound is used in the production of dyes and pigments due to its stable chemical properties and vibrant coloration.

Industry ApplicationDescription
Dye ProductionUtilized in synthesizing various dyes owing to its chromophoric properties.
Pigment ManufacturingServes as an intermediate in producing pigments for paints and coatings.

Mechanism of Action

The mechanism of action of 5,7-dimethylindoline and its derivatives depends on the specific biological or chemical contextFor example, some derivatives may inhibit enzyme activity by binding to the active site, while others may interact with DNA to modulate gene expression .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5,7-Dimethylindoline with key analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Features
This compound C₁₀H₁₃N 147.22 Not reported Not reported Methyl groups enhance stability
5,7-Dinitroindoline C₈H₇N₃O₄ 209.16 252–254 373.1 Nitro groups increase density (1.513 g/cm³)
5,7-Difluoroindolin-2-one C₈H₅F₂NO 185.13 Not reported Not reported Fluoro substitution alters polarity
5,7-Dimethyl-2-phenylindole C₁₆H₁₅N 221.30 Not reported Not reported Phenyl group enhances aromaticity

Notes:

  • 5,7-Dinitroindoline exhibits higher molecular weight and density due to nitro groups, which also confer explosive properties and synthetic challenges .

Chemical Reactivity

  • Methylation Effects : Methyl groups in this compound reduce electrophilicity compared to nitro- or fluoro-substituted analogs. This stabilizes the compound against oxidation, as seen in methylated flavones .
  • Synthetic Utility : 5,7-Dimethoxyindoles react with aldehydes to form bis-indolylmethanes, a reactivity pattern that may extend to this compound in cross-coupling reactions .

Metabolic Stability

Methylation at the 5- and 7-positions, as in this compound, is shown to enhance metabolic stability in related compounds. For example, methylated flavones resist hepatic degradation better than hydroxylated analogs, increasing their bioavailability .

Drug Discovery Potential

  • Structural Analogs : 5,7-Dimethyl-2-phenylindole (CAS 6550-67-0) has been synthesized and characterized, demonstrating the feasibility of modifying the indoline core for targeted therapies .
  • Fluorinated Derivatives : 5,7-Difluoroindolin-2-one’s polarity and bioavailability make it a candidate for kinase inhibitors, though its synthesis requires specialized fluorination techniques .

Analytical Challenges

Extraction and analysis of methylated indolines from complex matrices remain challenging due to their non-polar nature. Incomplete extraction or unintended reactions during sample preparation can skew results .

Biological Activity

5,7-Dimethylindoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a fused indole structure with methyl groups at the 5 and 7 positions. This unique structure contributes to its lipophilicity and influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notable mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it interacts with monoamine oxidase (MAO), which is significant in neuropharmacology.
  • Antioxidant Activity : this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.
  • Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound. For example:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). The compound's IC50 values indicate potent growth inhibition at nanomolar concentrations .
Cell Line IC50 (nM) Mechanism
MIA PaCa-210-100NQO1 inhibition
HeLa50Induction of apoptosis
A54975Cell cycle arrest

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate:

  • Broad-Spectrum Activity : The compound shows effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes.

Anti-inflammatory Effects

Research has suggested that this compound possesses anti-inflammatory properties:

  • Cytokine Modulation : The compound can downregulate pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

Study on Cancer Cell Lines

A significant study evaluated the effects of this compound on pancreatic cancer cell lines. The findings revealed that treatment with the compound led to:

  • Increased Apoptosis : Flow cytometry analysis indicated a marked increase in apoptotic cells after treatment with this compound.
  • NQO1 Inhibition : The study highlighted that the compound acts as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), which is implicated in cancer progression .

Clinical Implications

While preclinical studies are promising, further clinical evaluations are necessary to establish the safety and efficacy of this compound in human subjects. Ongoing research aims to explore its potential as a therapeutic agent for various conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,7-Dimethylindoline, and how can purity be optimized?

  • Methodological Answer : The synthesis of this compound typically involves cyclization of substituted aniline derivatives or reduction of indole precursors. Key steps include catalytic hydrogenation or use of reducing agents like sodium borohydride. To optimize purity, employ column chromatography (silica gel, gradient elution) and verify purity via HPLC (≥95% purity threshold). Characterize intermediates using 1H^1H-/13C^{13}C-NMR and mass spectrometry. Ensure reaction conditions (temperature, solvent) are rigorously controlled to minimize byproducts .

Q. How should spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

  • Methodological Answer : For structural confirmation, compare experimental 1H^1H-NMR chemical shifts (e.g., methyl protons at δ 2.2–2.5 ppm, aromatic protons at δ 6.5–7.0 ppm) with predicted spectra from computational tools like ACD/Labs or literature benchmarks. IR absorption bands (e.g., N-H stretch at ~3400 cm1^{-1}, aromatic C=C at ~1600 cm1^{-1}) should align with functional group assignments. Discrepancies may indicate impurities or isomerization; repeat analysis under standardized solvent and concentration conditions .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions for 1–3 months. Monitor degradation via TLC or HPLC. Use LC-MS to identify degradation products (e.g., oxidation at the indoline nitrogen). Recommend inert atmosphere storage (argon) and desiccants for long-term stability. Include control samples spiked with antioxidants (e.g., BHT) to assess efficacy .

Advanced Research Questions

Q. How can contradictory data in the synthesis yields of this compound across studies be resolved?

  • Methodological Answer : Contradictions often arise from unaccounted variables like catalyst lot variability, trace moisture, or oxygen exposure. Replicate experiments using identical reagents (same supplier, batch) and inert conditions (Schlenk line). Perform sensitivity analysis (e.g., DoE) to identify critical parameters. Cross-validate yields with independent labs and publish raw data (e.g., reaction time, temperature logs) to enable direct comparison .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies of this compound?

  • Methodological Answer : For IC50_{50}/EC50_{50} determinations, use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. For multi-concentration experiments, apply ANOVA with post-hoc Tukey correction. Report 95% confidence intervals and effect sizes (Cohen’s d). Disclose outlier exclusion criteria (e.g., Grubbs’ test) to mitigate bias .

Q. How can computational modeling (DFT, MD) guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites (e.g., methyl group substitution effects). Use molecular dynamics (MD) simulations (AMBER force field) to predict binding affinities to target proteins (e.g., serotonin receptors). Validate predictions with SAR studies, prioritizing derivatives with ΔG < −8 kcal/mol in silico. Cross-reference crystallographic data (PDB) to refine docking poses .

Q. What experimental controls are critical when investigating the metabolic pathways of this compound in vitro?

  • Methodological Answer : Include negative controls (heat-inactivated enzymes) to distinguish enzymatic vs. non-enzymatic degradation. Use isotopically labeled analogs (e.g., 13C^{13}C-methyl groups) for metabolite tracking via LC-HRMS. Validate CYP450 isoform specificity with chemical inhibitors (e.g., ketoconazole for CYP3A4). Normalize metabolic rates to protein concentration (Bradford assay) and report inter-assay variability (<15%) .

Methodological Best Practices

  • Data Presentation : Avoid duplicating data in text and tables; use figures for trends (e.g., dose-response curves) and tables for exact values (IC50_{50}) .
  • Reproducibility : Publish synthetic protocols with detailed vendor information (e.g., Sigma-Aldrich, Cat#12345) and instrument settings (e.g., HPLC gradient: 5–95% MeCN in 20 min) .
  • Limitations : Explicitly state batch-to-batch variability in biological assays and computational model approximations (e.g., fixed protonation states) .

Suggested Research Extensions

  • Investigate enantioselective synthesis routes for chiral this compound derivatives.
  • Explore solvent-free mechanochemical synthesis to improve green chemistry metrics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethylindoline
Reactant of Route 2
5,7-Dimethylindoline

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